Scaffold-Level Anticancer Potency: 2-Sulfanylquinazolin-4-ones vs. Doxorubicin
While no direct data exist for the target compound, the 2-sulfanylquinazolin-4(3H)-one scaffold has demonstrated multi-kinase inhibitory activity with broad-spectrum anticancer effects. The reference compound 5d achieved IC50 values of 1.94–7.1 µM across a panel of cancer cell lines (MCF-7, HepG2, HCT-116, A549), compared to doxorubicin IC50 = 3.18–5.57 µM [1]. The target compound's diethylamino-propyl side chain is structurally distinct from the substituents in 5d, and its specific activity has not been reported. This evidence is class-level inference only and must not be interpreted as direct activity of the target compound.
| Evidence Dimension | Cytotoxicity (IC50) across cancer cell lines |
|---|---|
| Target Compound Data | Not experimentally determined for 3-[3-(diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one |
| Comparator Or Baseline | Compound 5d (2-sulfanylquinazolin-4(3H)-one analog): IC50 = 1.94–7.1 µM; Doxorubicin: IC50 = 3.18–5.57 µM |
| Quantified Difference | N/A for target compound; scaffold comparator 5d was up to 1.6-fold more potent than doxorubicin in some lines |
| Conditions | MTT assay; 48-hour exposure; MCF-7, HepG2, HCT-116, A549 cell lines |
Why This Matters
Establishes the therapeutic potential ceiling of the chemotype and provides a benchmark for evaluating future data on the target compound.
- [1] El-Sherief HAM, El-Naggar GM, El-Sayed AM, et al. Novel 2-sulfanylquinazolin-4(3H)-one derivatives as multi-kinase inhibitors and apoptosis inducers: synthesis, biological evaluation, and molecular docking study. Molecules. 2023;28(14):5482. doi:10.3390/molecules28145482 View Source
